2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride
Description
Properties
IUPAC Name |
(1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPVAANFKTSIG-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=NO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis from 2,6-Difluorobenzonitrile
The most widely documented method involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The process proceeds as follows:
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Hydroxylamine Coupling :
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2,6-Difluorobenzonitrile reacts with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) under reflux.
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The base (e.g., sodium carbonate) deprotonates hydroxylamine, facilitating nucleophilic attack on the nitrile group to form 2,6-difluoro-N-hydroxybenzenecarboximidamide .
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Reaction conditions: 80–100°C for 4–6 hours, yielding 85–90% intermediate.
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Chlorination :
Key Optimization Parameters :
Alternative Route via Chloro-Fluorobenzonitrile Intermediates
Patent literature describes an alternative pathway starting from 2,3,6-trichlorobenzonitrile or 2,3,5,6-tetrachlorobenzonitrile , which undergo fluorination and reduction:
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Fluorination with Potassium Fluoride (KF) :
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Catalytic Hydrogenation :
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Hydroxylamine and Chlorination Steps :
Advantages :
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Utilizes cost-effective chlorinated precursors.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ continuous flow processes to enhance yield and safety:
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Reactor Design :
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Solvent Recovery :
Table 1: Industrial vs. Laboratory-Scale Yield Comparison
| Parameter | Industrial Process | Laboratory-Scale |
|---|---|---|
| Yield (Overall) | 88–92% | 70–80% |
| Purity | >99.3% | 95–98% |
| Reaction Time | 2–3 hours | 6–8 hours |
| Solvent Consumption | 0.5 L/kg product | 2 L/kg product |
Catalytic Innovations
Recent advancements focus on catalyst-driven fluorination:
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N-Methylaniline as Catalyst :
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Vanadium-Based Catalysts :
Purification and Quality Control
Vacuum Distillation
Post-synthesis, the crude product is purified via fractional distillation:
Analytical Characterization
| Parameter | Value |
|---|---|
| CAS No. | 118591-69-8 |
| Molecular Weight | 191.56 g/mol |
| Hazard Class | Corrosive, Acute Toxicity |
| Storage | −20°C, inert atmosphere |
Comparative Analysis of Methodologies
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and hydroxylamine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,6-difluoro-N-hydroxybenzenecarboximidoyl amines or esters can be formed.
Hydrolysis Products: 2,6-Difluorobenzoic acid and hydroxylamine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of various halogenated compounds, including derivatives similar to 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride, in exhibiting antibacterial properties. The introduction of halogens, particularly fluorine and chlorine, has been shown to enhance the antimicrobial efficacy of compounds against both gram-positive bacteria and mycobacteria.
Case Study: Antibacterial Efficacy
- A series of compounds were synthesized and tested for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that halogenated derivatives displayed superior antibacterial activity compared to non-halogenated counterparts. Specifically, compounds with fluorine substitutions showed a broader spectrum of action and higher efficacy than traditional antibiotics like ampicillin and rifampicin .
Table 1: Antibacterial Activity of Halogenated Compounds
| Compound Identifier | Structure Type | Activity Against MRSA | Comparison to Ampicillin |
|---|---|---|---|
| 1i | Monochlorinated | Active | Comparable |
| 2j | Dichlorinated | Highly Active | Superior |
| 2k | Trifluoromethyl | Active | Comparable |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures can induce cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
- In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal mammalian cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Table 2: Cytotoxicity Profiles
| Compound Identifier | Cancer Cell Line Tested | IC50 Value (µM) | Normal Cell Toxicity |
|---|---|---|---|
| 1p | MCF-7 | 5.4 | Low |
| 2q | HeLa | 3.8 | Moderate |
Role as a Bioisostere
The compound's structure allows it to act as a bioisostere for various functional groups in drug design. The incorporation of fluorine atoms can modify the lipophilicity and electronic properties of the molecule, leading to improved binding interactions with biological targets.
Case Study: Drug Design Innovations
- Research has shown that substituting traditional groups with fluorinated analogs can enhance the pharmacokinetic profiles of drugs. For instance, the introduction of fluorine in place of hydroxyl or amine groups has been linked to increased metabolic stability and bioavailability .
Table 3: Bioisosteric Effects in Drug Design
| Original Functional Group | Fluorinated Equivalent | Effect on Drug Potency |
|---|---|---|
| -OH | -F | Increased |
| -NH2 | -N(CH3) | Enhanced |
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include:
Covalent Bond Formation: Interaction with amino acid residues such as serine, cysteine, or lysine.
Hydrogen Bonding: Stabilization of the compound within the active site of enzymes.
Comparison with Similar Compounds
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:
2,6-Difluorobenzonitrile: Lacks the hydroxyl and carboximidoyl chloride groups, making it less reactive.
2,6-Difluorobenzoic Acid: Contains a carboxyl group instead of the carboximidoyl chloride group, leading to different reactivity and applications.
N-Hydroxybenzenecarboximidoyl Chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Biological Activity
2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride (CAS No. 118591-69-8) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Several studies have indicated its potential as an inhibitor of specific enzymes and as a modulator of signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition can lead to altered cellular responses and has implications in cancer research.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antioxidant Properties : The presence of the hydroxyl group in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific proteases | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Efficacy
A case study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound was found to inhibit the growth of these bacteria at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity leading to cell lysis.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Cell wall disruption |
| Escherichia coli | 15 µg/mL | Metabolic interference |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves nitrile intermediate formation followed by hydroxylation and chlorination. For purity optimization:
- Use HPLC with a C18 column (particle size 5 µm, mobile phase: acetonitrile/water gradient) to monitor intermediates .
- Recrystallize from anhydrous dichloromethane/hexane mixtures to remove unreacted precursors.
- Confirm purity via ¹H/¹⁹F NMR (e.g., absence of peaks at δ 7.2–7.5 ppm for aromatic impurities) .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to avoid hydrolysis and photodegradation.
- Use anhydrous solvents (e.g., THF, DMF) for reactions to minimize side reactions with moisture .
- Dispose of waste via halogenated organic waste protocols, segregated from aqueous or acidic residues .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Validate the C–Cl stretch (540–620 cm⁻¹) and N–O stretch (930–980 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Elemental Analysis : Carbon and fluorine content must align with theoretical values (e.g., C: 42.1%, F: 18.9%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Perform accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 4.0, 7.4, 9.0).
- Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., imidoyl chloride → carboxamide).
- Use Arrhenius modeling to predict shelf-life under standard storage conditions .
Q. What strategies are effective for derivatizing this compound to track its reactivity in biological systems?
- Methodological Answer :
- Fluorophore tagging : React with Bodipy FL-C5-amine (Molecular Probes) via nucleophilic substitution at the chloride site.
- Validate derivatization efficiency using fluorescence spectroscopy (λex/λem = 488/520 nm) and TLC (Rf shift from 0.7 to 0.3) .
- Ensure bioactivity retention via in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms).
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Compare DFT-calculated electrostatic potential maps (e.g., Gaussian 16) with experimental kinetic isotope effect (KIE) studies.
- Adjust solvent parameters (e.g., dielectric constant in simulations) to match reaction conditions.
- Validate using X-ray crystallography (if crystalline) or NMR titration for hydrogen-bonding interactions .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to design experiments to clarify this?
- Methodological Answer :
- Conduct solubility screens in DMSO, acetonitrile, and toluene (1–10 mg/mL) at 25°C and 40°C.
- Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
- Cross-reference with logP calculations (e.g., ACD/Labs) to correlate experimental vs. theoretical hydrophobicity .
Q. How to interpret conflicting cytotoxicity data in cell-based assays?
- Methodological Answer :
- Standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free vs. 10% FBS).
- Pre-treat cells with N-acetylcysteine (NAC) to assess oxidative stress contributions.
- Validate using flow cytometry (apoptosis markers) and metabolomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
